molecular formula C16H22N2O5 B554821 Ac-Lys(Z)-OH CAS No. 6367-08-4

Ac-Lys(Z)-OH

Cat. No. B554821
CAS RN: 6367-08-4
M. Wt: 322.36 g/mol
InChI Key: JYUVJQBGBKAJMS-UHFFFAOYSA-N
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Description

Ac-Lys(Z)-OH is a modified amino acid. The modification occurs on the lysine residue, which is acetylated . This modification is a key post-translational modification that plays a critical role in both eukaryotes and prokaryotes .


Synthesis Analysis

Lysine acetylation is a conserved and important post-translational modification (PTM) that plays a key role in plant physiological and metabolic processes . Based on advances in Lys-acetylated protein immunoenrichment and mass-spectrometric technology, LysAc proteomics studies have been performed in many species .


Molecular Structure Analysis

The molecular formula of Ac-Lys(Z)-OH is C16H22N2O5 . It has a molecular weight of 322.36 g/mol . The structure includes a central β sheet surrounded by α helices at both the sides .


Chemical Reactions Analysis

Aminophilic electrophiles showed disparate proteomic reactivities that range from selective interactions with a handful of lysines to, for a set of dicarboxaldehyde fragments, remarkably broad engagement of the covalent small-molecule–lysine interactions captured by the entire library .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Lys(Z)-OH include a molecular weight of 322.36 g/mol, a computed XLogP3-AA of 1.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .

Scientific Research Applications

Biochemistry: Antibody Development

Ac-Lys(Z)-OH plays a crucial role in the development of antibodies for detecting acetylated lysine residues. These antibodies are essential for studying post-translational modifications (PTMs) that regulate protein function and gene expression .

Pharmacology: Drug Design

In pharmacology, Ac-Lys(Z)-OH is used to create proteolysis targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. This has implications for developing new cancer therapies .

Molecular Biology: Histone Modification Studies

This compound is utilized in molecular biology to study histone modifications, particularly acetylation. It serves as a substrate in assays to measure the activity of histone deacetylases (HDACs), which are key regulators of gene expression .

Clinical Research: Cancer Imaging

Ac-Lys(Z)-OH derivatives are used in clinical research for imaging and targeting tumor cells. For instance, they can be tagged with fluorescent dyes for molecular fluorescence-guided surgery of tumors .

Chemical Synthesis: Peptide Conjugation

In chemical synthesis, Ac-Lys(Z)-OH is employed for peptide conjugation to create complex molecules with specific biological activities. It’s a building block for synthesizing peptides with desired properties for research and therapeutic applications .

Material Science: Peptide Structure Analysis

Ac-Lys(Z)-OH is instrumental in material science for exploring the conformational preferences of peptides. It helps in understanding peptide structures, which is vital for designing materials with specific characteristics .

Mechanism of Action

Target of Action

Ac-Lys(Z)-OH, also known as acetylated lysine, primarily targets histone deacetylases (HDACs), particularly HDAC6 . HDACs are considered promising epigenetic targets for chemical protein degradation due to their diverse roles in physiological cellular functions and in the diseased state . HDAC6 is highly expressed in several types of cancers and is linked to the aggressiveness of tumors .

Mode of Action

Ac-Lys(Z)-OH interacts with its targets by mimicking the physiological protein degradation system, namely, the ubiquitin-proteasome system (UPS) . It acts as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that hijacks the cell’s UPS . The compound’s interaction with HDAC6 leads to the inhibition of HDAC6 .

Biochemical Pathways

The primary biochemical pathway affected by Ac-Lys(Z)-OH is the protein acetylation pathway . Protein acetylation is a post-translational modification regulated by enzymes of opposing function, lysine acetyltransferases (KATs) and deacetylases (KDACs) . Ac-Lys(Z)-OH, as an acetylated lysine, plays a significant role in this pathway.

Pharmacokinetics

It is known that the compound’s bioavailability and stability can be influenced by various factors, including its hydrophobicity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ac-Lys(Z)-OH.

Result of Action

The action of Ac-Lys(Z)-OH results in the inhibition of HDAC6, leading to changes in the acetylation status of proteins . This can have a major impact on the function, structure, stability, and location of thousands of proteins involved in diverse cellular processes .

Action Environment

The action of Ac-Lys(Z)-OH can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the hydrophobicity of its environment . Additionally, the compound’s action can be influenced by the presence of other molecules in its environment, such as other proteins or enzymes .

Safety and Hazards

The safety data sheet for Ac-Lys(Z)-OH can be found online . It is recommended to use this compound only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Future in-human trials will further elucidate the relationship between SSTR 2 expression and 800CW-TATE fluorescence . Also, the power of unnatural amino acids and peptidomimetics is being explored for the development of highly selective peptide linkers .

properties

IUPAC Name

(2S)-2-acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-12(19)18-14(15(20)21)9-5-6-10-17-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUVJQBGBKAJMS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Lys(Z)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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